molecular formula C18H21FN4O3 B11223432 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide

Cat. No.: B11223432
M. Wt: 360.4 g/mol
InChI Key: KPMZTNAJJPQFLP-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, pyrrolidine, and tetrahydropyran. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluoro group.

    Amide bond formation: to link the pyrrolidine and indazole moieties.

    Cyclization: reactions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysis: to enhance reaction rates and yields.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic agent for treating diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole derivatives: Known for their anti-inflammatory and anticancer properties.

    Pyrrolidinecarboxamide derivatives: Studied for their potential as enzyme inhibitors.

    Fluorinated compounds: Often exhibit enhanced biological activity and stability.

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-(oxan-4-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21FN4O3/c19-13-2-1-3-14-16(13)17(22-21-14)23-10-12(8-15(23)24)18(25)20-9-11-4-6-26-7-5-11/h1-3,11-12H,4-10H2,(H,20,25)(H,21,22)

InChI Key

KPMZTNAJJPQFLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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